N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide

Molecular weight Lipophilicity Drug-likeness

This compound features a defined 4‑yl substitution pattern on the piperidine ring combined with a metabolically stable 2,2,2‑trifluoroethyl group, delivering a unique pharmacophoric geometry for GPR119 SAR exploration. With MW = 250.26, XLogP3 = 1.7, and fragment‑like properties, it serves as an ideal building block for parallel library synthesis and as a validation probe for computational ADME models. Supplied at screening‑ready ≥98% purity.

Molecular Formula C11H17F3N2O
Molecular Weight 250.265
CAS No. 2097883-87-7
Cat. No. B2819749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide
CAS2097883-87-7
Molecular FormulaC11H17F3N2O
Molecular Weight250.265
Structural Identifiers
SMILESC1CC1C(=O)NC2CCN(CC2)CC(F)(F)F
InChIInChI=1S/C11H17F3N2O/c12-11(13,14)7-16-5-3-9(4-6-16)15-10(17)8-1-2-8/h8-9H,1-7H2,(H,15,17)
InChIKeyPHLSZXQLXNLJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide (CAS 2097883-87-7): A Structurally Defined Building Block for Medicinal Chemistry and Screening Libraries


N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide (CAS 2097883-87-7) is a synthetic small molecule with the molecular formula C11H17F3N2O and a molecular weight of 250.26 g/mol [1]. It belongs to the class of N-cyclopropyl-N-piperidinyl-amide derivatives, which have been described as GPR119 receptor modulators in patent literature, though no specific biological data are publicly disclosed for this exact compound [2]. The molecule features a piperidine ring N-substituted with a 2,2,2-trifluoroethyl group and bearing a cyclopropanecarboxamide moiety at the 4-position, a scaffold architecture that combines the conformational rigidity of the cyclopropyl ring with the electron-withdrawing and lipophilic character of the trifluoroethyl group [3].

Why N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the N-cyclopropyl-N-piperidinyl-amide chemotype, seemingly minor structural modifications produce substantial changes in key drug-likeness parameters that can alter pharmacokinetic behavior and binding interactions [1]. The specific combination of the 4-position cyclopropanecarboxamide attachment and the N-trifluoroethyl substitution on the piperidine ring generates a unique vector arrangement of hydrogen bond donor/acceptor pharmacophoric points and a distinctive lipophilicity profile (XLogP3 = 1.7) that is not replicated by the 3-yl positional isomer (also XLogP3 = 1.7, but with altered spatial presentation of the amide group) [2] or by the cyclobutane analog (XLogP3 = 2.2, MW = 264.29 g/mol) [3]. The trifluoroethyl group is also recognized as a metabolically more stable bioisostere of the ethyl or ethoxy group, a property that cannot be assumed for non-fluorinated congeners [4]. These differences mean that in-class compounds cannot be treated as functionally interchangeable without experimental verification, particularly in structure-activity relationship (SAR) studies and screening campaigns where structural pre-organization and pharmacophoric geometry are critical determinants of target engagement.

Quantitative Differentiation Evidence for N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Cyclobutane Analog (CAS 2877675-00-6)

The target compound (MW = 250.26 g/mol, XLogP3 = 1.7) is both lighter and less lipophilic than the cyclobutane analog N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclobutanecarboxamide (MW = 264.29 g/mol, XLogP3 = 2.2) [1][2]. A molecular weight difference of 14 Da and a ΔXLogP3 of 0.5 log units are significant in medicinal chemistry optimization. The lower MW of the target positions it more favorably within standard lead-likeness criteria (MW ≤ 300) and provides room for further functionalization without exceeding drug-likeness thresholds. The 0.5 log unit lower lipophilicity may translate to reduced non-specific protein binding, reduced phospholipidosis risk, and improved solubility profiles relative to the cyclobutane congener [3].

Molecular weight Lipophilicity Drug-likeness Lead optimization

Positional Isomerism: 4-yl vs. 3-yl Substitution and Geometric Presentation of the Amide Pharmacophore

The target compound (4-yl isomer) and its 3-yl positional isomer (CAS 2742020-23-9) share identical molecular formula (C11H17F3N2O), MW (250.26), XLogP3 (1.7), TPSA (32.3 Ų), HBD (1), and HBA (5) [1][2]. However, the amide NH and carbonyl oxygen are presented at different spatial vectors relative to the piperidine nitrogen. In the 4-yl isomer, the amide group extends axially from the piperidine ring in a para-like orientation, whereas in the 3-yl isomer, it emerges with a meta-like orientation that alters the angle between the trifluoroethyl side chain and the cyclopropane carboxamide pharmacophore. These geometric differences can produce distinct binding poses in target proteins, affecting affinity, selectivity, and SAR tractability. For procurement purposes, the 4-yl isomer may be preferred for SAR exploration around linear, para-disubstituted piperidine scaffolds, while the 3-yl isomer serves kinked or bent molecular geometries.

Positional isomerism Pharmacophoric geometry Spatial pre-organization SAR

Carboxamide vs. Sulfonamide Bioisosterism: Implications for Target Engagement and Physicochemical Profile

The target compound features a cyclopropanecarboxamide linkage, whereas the sulfonamide analog N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549010-63-9, MW = 286.32 g/mol) contains a cyclopropanesulfonamide moiety [1]. Carboxamides and sulfonamides are established bioisosteres, but they differ substantially in geometry (trigonal planar amide vs. tetrahedral sulfonamide), hydrogen bond acceptor strength (carbonyl oxygen vs. sulfonyl oxygens), and metabolic stability. Sulfonamides generally exhibit stronger H-bond acceptor character and higher metabolic stability but also have higher molecular weight (here, ΔMW ≈ 36 Da) and may present CYP450 inhibition liabilities not seen with amides [2]. For screening libraries targeting amide-recognizing enzymes (e.g., proteases, deacetylases), the carboxamide of the target compound is the more relevant chemotype.

Bioisosterism Carboxamide Sulfonamide Hydrogen bonding

Cyclopropane vs. Cyclobutane Ring Strain and Conformational Rigidity Differences

The cyclopropane ring in the target compound introduces approximately 27.5 kcal/mol of ring strain and enforces a rigid, planar three-carbon geometry that constrains the amide carbonyl orientation [1]. In contrast, the cyclobutane analog (CAS 2877675-00-6) has lower ring strain (~26.5 kcal/mol for cyclobutane) and exhibits conformational puckering that introduces additional degrees of rotational freedom in the carboxamide side chain [2]. The greater rigidity of the cyclopropane derivative results in a more defined and predictable pharmacophoric presentation, which is advantageous for computational docking studies and structure-based drug design. However, the higher ring strain may also influence metabolic stability, as cyclopropane rings can undergo CYP450-mediated ring-opening reactions, though the trifluoroethyl group may partially offset this liability through electronic effects [3].

Ring strain Conformational analysis Cyclopropane Cyclobutane

Recommended Research and Procurement Scenarios for N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide (CAS 2097883-87-7)


Hit-to-Lead Expansion Around GPR119 Agonist Chemotypes in Metabolic Disease Programs

Based on the patent landscape describing N-cyclopropyl-N-piperidinyl-amides as GPR119 modulators [5], this compound serves as a structurally characterized starting point for SAR exploration in type 2 diabetes and obesity research. Its 4-yl substitution pattern offers a distinct pharmacophoric geometry relative to 3-yl isomers, enabling systematic exploration of vector-dependent receptor interactions. Procurement in screening-ready purity (≥98%, as available from Leyan ) is recommended for direct use in GPR119 cAMP accumulation assays in HEK293 cells, a standard functional assay format established in the literature [2].

Building Block for Diversity-Oriented Synthesis and Fragment-Based Lead Discovery Libraries

With a molecular weight of only 250.26 g/mol, XLogP3 of 1.7, and a complexity score of 281 [5], this compound meets standard fragment-likeness criteria (MW < 300, clogP < 3) and can serve as a versatile building block for parallel library synthesis. The trifluoroethyl-piperidine scaffold provides a metabolically stable anchor point for further derivatization via amide coupling, reductive amination, or N-alkylation reactions. Its favorable lead-likeness profile leaves substantial synthetic headroom for property optimization without exceeding drug-like space boundaries .

Negative Control or Comparator Compound for Fluorinated Bioisostere Studies

The trifluoroethyl group is an established bioisostere of the ethyl group that confers increased metabolic stability and altered lipophilicity [5]. This compound can be employed alongside its non-fluorinated ethyl analog (not commercially available under a distinct CAS but synthetically accessible) to deconvolute the contribution of fluorine substitution to target binding, selectivity, and ADME properties in medicinal chemistry programs. The cyclopropane ring further provides a rigid, defined geometry that reduces conformational ambiguity in structure-activity relationship interpretation .

In Silico Screening and Computational Chemistry Model Validation

Given the absence of publicly disclosed biological data, this compound represents an ideal test case for prospective in silico screening campaigns and computational model validation. Its well-defined 2D structure (PubChem CID 126853121) enables accurate generation of 3D conformers for molecular docking, pharmacophore modeling, and molecular dynamics simulations [5]. Its computed physicochemical parameters (TPSA = 32.3 Ų, HBD = 1, HBA = 5, Rotatable Bonds = 3) place it in favorable oral drug-like space, allowing its use as a validation probe for predictive ADME models before committing to synthesis of more complex analogs .

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